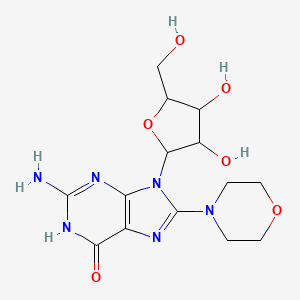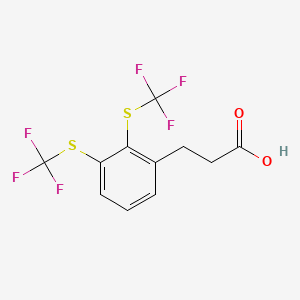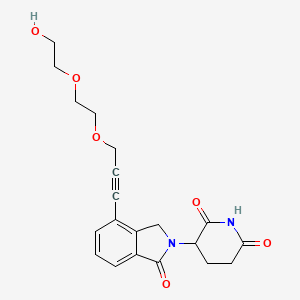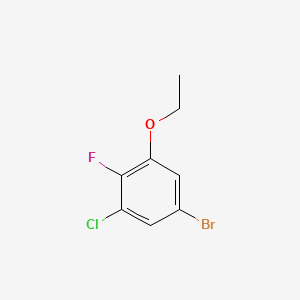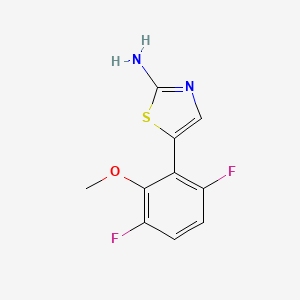
Methyl 3-methyl-5-vinylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-5-vinylpicolinate is an organic compound with the molecular formula C10H11NO2 It is a derivative of picolinic acid, featuring a vinyl group at the 5-position and a methyl ester at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-vinylpicolinate typically involves the esterification of 3-methyl-5-vinylpicolinic acid. One common method is the reaction of 3-methyl-5-vinylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{3-methyl-5-vinylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-methyl-5-vinylpicolinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-methyl-5-vinylpicolinic acid or 3-methyl-5-formylpicolinate.
Reduction: 3-methyl-5-vinylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the substituent used.
Applications De Recherche Scientifique
Methyl 3-methyl-5-vinylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-methyl-5-vinylpicolinate is primarily related to its ability to interact with biological targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Methyl 3-methylpicolinate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Methyl 5-vinylpicolinate: Lacks the methyl group at the 3-position, altering its steric and electronic properties.
Ethyl 3-methyl-5-vinylpicolinate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness: Methyl 3-methyl-5-vinylpicolinate is unique due to the presence of both the vinyl and methyl ester groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
1360952-36-8 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 5-ethenyl-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-4-8-5-7(2)9(11-6-8)10(12)13-3/h4-6H,1H2,2-3H3 |
Clé InChI |
PNYLQKFZBXJSCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(=O)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


